2-(2-Fluorophenyl)-2-methylpropane-1,3-diol
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the class of compounds it belongs to and its relevance or uses in industry or research .
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often supported by spectroscopic data such as NMR, IR, or mass spectrometry .Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances. This could include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This would include data on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Corrosion Inhibition
2-(2-Fluorophenyl)-2-methylpropane-1,3-diol and similar compounds have been studied for their potential as corrosion inhibitors. For example, Schiff base compounds like 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol have shown inhibitor properties for mild steel in acidic environments, demonstrating the utility of these compounds in protecting metals against corrosion (Leçe, Emregül, & Atakol, 2008).
Hydrocarbonylation Reactions
In the field of organic synthesis, compounds like this compound are investigated for their roles in hydrocarbonylation reactions. Studies have explored the hydrocarbonylation of similar compounds to produce various diols and alcohols, shedding light on their potential applications in chemical synthesis (Simpson et al., 1996).
Analytical Characterizations
Analytical characterizations of compounds structurally related to this compound have been conducted. These studies focus on understanding their chemical properties and behaviors, such as investigating the presence of positional isomers (Dybek et al., 2019).
Immunomodulating Agents
Some derivatives of this compound have been synthesized and studied for their potential as immunomodulating agents. These compounds have been evaluated for their ability to affect lymphocyte levels and immunosuppressive effects, which is significant for medical research, particularly in the context of organ transplantation (Kiuchi et al., 2000).
Material Synthesis
Research has been conducted on the synthesis of materials using compounds like this compound. For instance, studies on copolymerization and subsequent cleavage of certain dienes have led to the formation of oligomers with specific functional end groups, highlighting their role in advanced material synthesis (Dix, Ebdon, & Hodge, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-methylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-10(6-12,7-13)8-4-2-3-5-9(8)11/h2-5,12-13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNGZRLGRDGRQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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